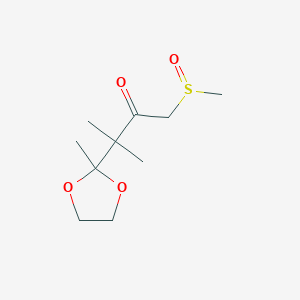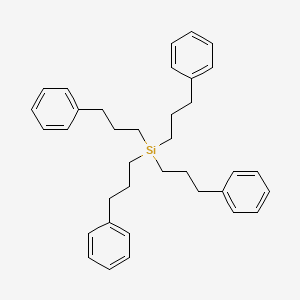
Tetrakis(3-phenylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(3-phenylpropyl)silane is an organosilicon compound with the chemical formula C36H44Si It is characterized by a silicon atom bonded to four 3-phenylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-phenylpropyl)silane typically involves the reaction of silicon tetrachloride (SiCl4) with 3-phenylpropylmagnesium bromide (C9H11MgBr) in an anhydrous ether solvent. The reaction proceeds as follows:
SiCl4+4C9H11MgBr→Si(C9H11)4+4MgBrCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Tetrakis(3-phenylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3).
Reduction: Various silanes (R3SiH).
Substitution: New organosilicon compounds with different functional groups.
科学研究应用
Tetrakis(3-phenylpropyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which Tetrakis(3-phenylpropyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The phenylpropyl groups provide steric hindrance and electronic effects that influence the reactivity of the silicon atom. This compound can participate in various catalytic processes and form stable complexes with other molecules, facilitating its use in diverse applications.
相似化合物的比较
Similar Compounds
- Phenyltris(3-phenylpropyl)silane
- Dimethyl(3-phenylpropyl)silane
- Diphenyl(3-phenylpropyl)silane
- Hexadecyltris(3-phenylpropyl)silane
Uniqueness
Tetrakis(3-phenylpropyl)silane is unique due to its tetrahedral structure with four identical phenylpropyl groups attached to the silicon atom. This configuration provides distinct steric and electronic properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
18817-48-6 |
|---|---|
分子式 |
C36H44Si |
分子量 |
504.8 g/mol |
IUPAC 名称 |
tetrakis(3-phenylpropyl)silane |
InChI |
InChI=1S/C36H44Si/c1-5-17-33(18-6-1)25-13-29-37(30-14-26-34-19-7-2-8-20-34,31-15-27-35-21-9-3-10-22-35)32-16-28-36-23-11-4-12-24-36/h1-12,17-24H,13-16,25-32H2 |
InChI 键 |
PHEKIJGUCZHEME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




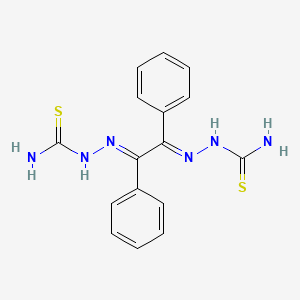
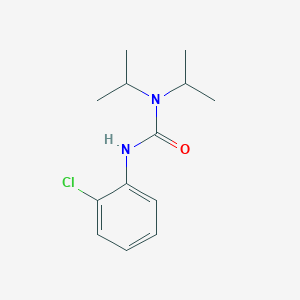
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
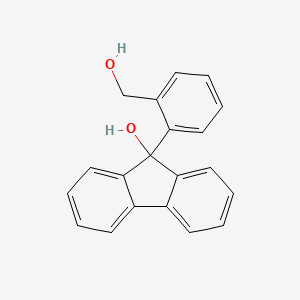

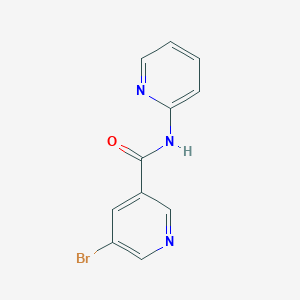



![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)
